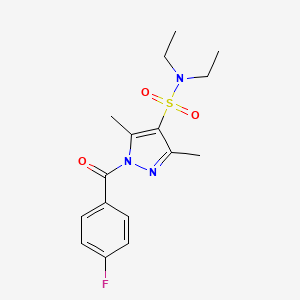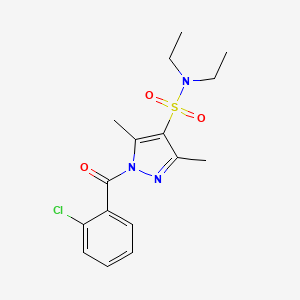![molecular formula C17H21N3O3 B6571847 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-69-7](/img/structure/B6571847.png)
3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method for naming chemical substances and is based on the specific set of rules set by the International Union of Pure and Applied Chemistry .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This can include multi-step synthesis processes, the types of reactions involved, the reagents and conditions required, and the yield of each step .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can be determined using various spectroscopic methods and computational modeling .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and stability. It can also involve studying the compound’s behavior under different conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can give valuable insights into how the compound behaves under different conditions .科学的研究の応用
3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications. It has been used as a molecular probe to study the structure and function of proteins and other macromolecules. It has also been used in the synthesis of various pharmaceuticals, including antibiotics and antifungal agents. Additionally, this compound has been studied for its potential in various biochemical and physiological processes, such as energy metabolism, cell signaling, and gene regulation.
作用機序
Target of Action
The primary targets of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4It’s structurally similar to spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat is known for its unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .
Mode of Action
The specific mode of action for 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat , it may share similar modes of action. Spirotetramat is known for its unique two-way internal absorption and transport properties .
Biochemical Pathways
The specific biochemical pathways affected by 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity , suggesting that they may interact with biochemical pathways related to neuronal signaling and seizure regulation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat , it may share similar pharmacokinetic properties. Spirotetramat is known for its unique two-way internal absorption and transport properties , suggesting it may have good bioavailability.
Result of Action
The specific molecular and cellular effects of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity , suggesting that they may have a regulatory effect on the central nervous system.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound , is known for its long-lasting efficacy and can effectively control pests for as long as two months , suggesting that it may be stable under various environmental conditions.
実験室実験の利点と制限
The use of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is a relatively stable and non-toxic compound, making it safe for use in laboratory experiments. Additionally, this compound has a wide range of applications, making it a useful tool for a variety of scientific research applications. On the other hand, this compound is a relatively expensive compound and its synthesis can be complex and time-consuming. Additionally, this compound can be difficult to handle and store, as it is sensitive to light and humidity.
将来の方向性
The future directions for research involving 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are numerous. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential of this compound as an enzyme inhibitor and its effect on the immune system. Additionally, research could also be conducted to explore the potential of this compound in the synthesis of various pharmaceuticals and other compounds. Finally, further research could be conducted to explore the potential of this compound as a molecular probe for studying the structure and function of proteins and other macromolecules.
合成法
The synthesis of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex process that involves a number of steps. The first step involves the condensation of the 2-phenylacetyl group with the 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (ETD) molecule. This is followed by the addition of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture. The resulting product is then reacted with an acid, such as hydrochloric acid, to form the desired this compound.
Safety and Hazards
特性
IUPAC Name |
3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-20-15(22)17(18-16(20)23)8-10-19(11-9-17)14(21)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYKKMQXHWHXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571766.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571768.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B6571777.png)
![N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6571782.png)


![4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6571805.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B6571811.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)
![4-(diethylamino)-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6571832.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)
![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)
![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)
![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)